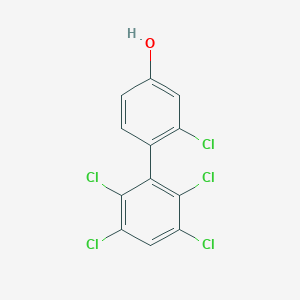
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol, also known as PCP (pentachlorophenol), is a synthetic organic compound that has been widely used as a pesticide, fungicide, and herbicide. It is a white crystalline solid that is soluble in organic solvents, but insoluble in water. PCP has been found to be toxic to humans and animals, and its use has been banned in many countries.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of mitochondrial function. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been shown to bind to proteins and other macromolecules, which can interfere with their normal function.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been shown to cause oxidative stress, DNA damage, and cell death in various cell types. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been found to disrupt the immune system and the endocrine system, and to cause reproductive and developmental toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has several advantages as a tool for scientific research. It is a potent inhibitor of various enzymes and can be used to study the mechanism of action of these enzymes. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is highly toxic and can pose a risk to researchers working with it. It is also banned in many countries, which can limit its availability for research purposes.
Direcciones Futuras
There are several areas of future research that could be explored using 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a tool. One area of interest is the study of the role of mitochondrial dysfunction in various diseases, such as cancer and neurodegenerative disorders. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could also be used to investigate the effects of environmental toxins on human health, and to develop new strategies for detoxification and remediation. Finally, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could be used to study the mechanism of action of various drugs and to develop new drugs that target specific enzymes or biochemical pathways.
Métodos De Síntesis
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol can be synthesized by reacting 2,3,5,6-tetrachlorophenol with chlorobenzene in the presence of a catalyst such as aluminum chloride. The reaction produces 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a byproduct, which can be isolated and purified by recrystallization.
Aplicaciones Científicas De Investigación
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been used extensively in scientific research as a tool to study the mechanism of action of various biochemical processes. It has been found to inhibit the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been shown to disrupt the function of mitochondria, which are responsible for energy production in cells.
Propiedades
Número CAS |
150304-11-3 |
|---|---|
Nombre del producto |
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-11(16)8(14)4-9(15)12(10)17/h1-4,18H |
Clave InChI |
OAQUWXNGKQXRIX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Sinónimos |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



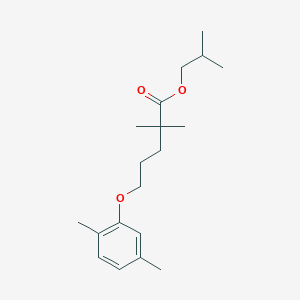

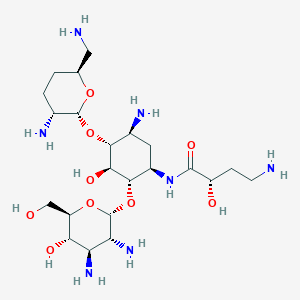
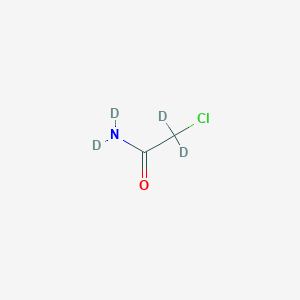
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
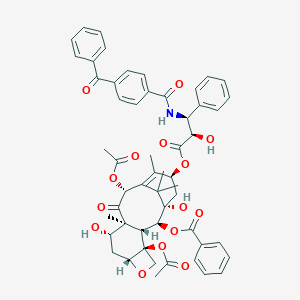
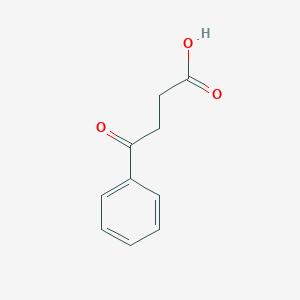
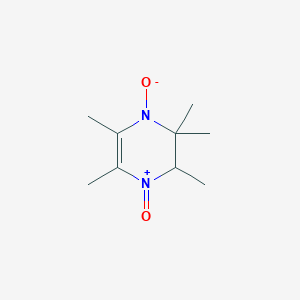
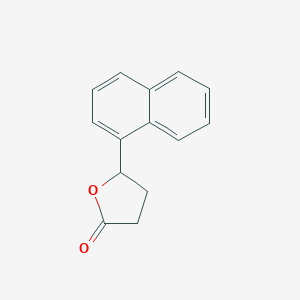
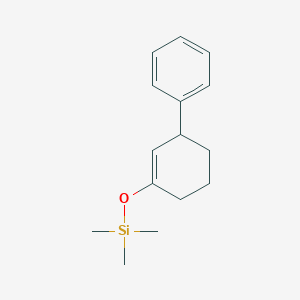
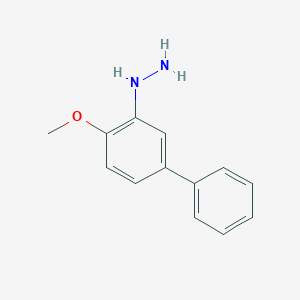
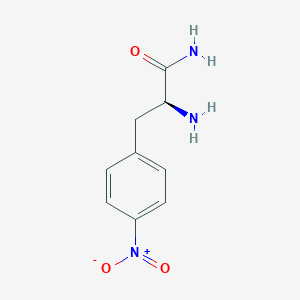
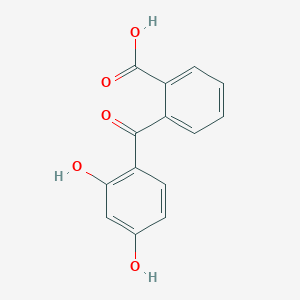
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)